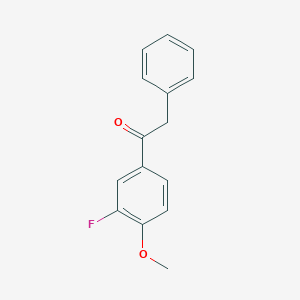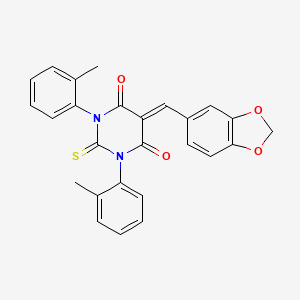![molecular formula C17H20N2O2S B5192684 N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-2-methylsulfanylacetamide](/img/structure/B5192684.png)
N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-2-methylsulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-2-methylsulfanylacetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a dimethylphenoxy group and a methylsulfanylacetamide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-2-methylsulfanylacetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 2,6-dimethylphenol with 3-bromopyridine under basic conditions to form 2-(2,6-dimethylphenoxy)pyridine. This intermediate is then subjected to a nucleophilic substitution reaction with a suitable methylsulfanylacetamide derivative to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-2-methylsulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The phenoxy and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenoxy or pyridine rings.
Applications De Recherche Scientifique
N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-2-methylsulfanylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-2-methylsulfanylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-methyltetrahydro-2H-pyran-2-carboxamide
- N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-(2-methylpiperidin-1-yl)-2-oxoacetamide
- N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1-methyl-2-piperidinecarboxamide
Uniqueness
N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-2-methylsulfanylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.
Propriétés
IUPAC Name |
N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-2-methylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-12-6-4-7-13(2)16(12)21-17-14(8-5-9-18-17)10-19-15(20)11-22-3/h4-9H,10-11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJBVALFYIPZQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC2=C(C=CC=N2)CNC(=O)CSC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5192612.png)
![3-amino-4-{[3-(4-methylpiperazin-1-yl)propyl]amino}-2H-chromen-2-one](/img/structure/B5192617.png)

![N-[4-(3-bromo-4-methoxyphenyl)-3-methyl-1,3-thiazol-2(3H)-ylidene]-4-ethoxyaniline hydrobromide](/img/structure/B5192622.png)
![5-[5-BROMO-2-(PROPAN-2-YLOXY)PHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B5192637.png)
![(5E)-1-(4-fluorophenyl)-5-[(2-methoxy-4-morpholin-4-ylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5192638.png)

![ethyl 1-[4-(methoxycarbonyl)benzyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B5192650.png)
![(Z)-3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-propan-2-ylprop-2-enamide](/img/structure/B5192667.png)


![4-[2-(2-chloro-4-methylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5192677.png)
![[4-bromo-2-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] benzenesulfonate](/img/structure/B5192680.png)
![4-[(3,4-Difluoroanilino)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B5192687.png)
